![molecular formula C10H9NO2 B1346439 1-Cyanoethyl benzoate CAS No. 3478-24-8](/img/structure/B1346439.png)
1-Cyanoethyl benzoate
Overview
Description
Scientific Research Applications
Organic Synthesis Applications
Radical Additions and Acyl Unit Introduction : Cyano(ethoxycarbonothioylthio)methyl benzoate has been shown to be an effective one-carbon radical equivalent useful for introducing acyl units via xanthate transfer radical addition to olefins. This process enables further elaboration of the adducts and has been observed to involve a rare 1,5-nitrile translocation (Bagal, de Greef, & Zard, 2006).
Enzymatic Transesterification : The enzyme Candida antarctica lipase has been used for the enzymatic production of 1-glyceryl benzoate in various organic solvents, an important intermediate in the synthesis of certain pharmaceuticals (Ceni et al., 2010).
Benzoin Condensation : O-Benzoylated cyanohydrins of aromatic aldehydes, when treated with aromatic aldehydes under specific conditions, result in benzoin benzoates, expanding the range of aldehydes that can undergo condensation (Rozwadowska, 1985).
Chemical Properties and Reactions
Analysis of Benzoic Acid Metabolism : Research has delved into the metabolism of benzoate and its derivatives, exploring the enzymatic pathways involved in their transformation in various organisms. This includes the study of anaerobic aromatic metabolism in bacteria, providing insights into the reduction of benzoyl-coenzyme A to alicyclic compounds (Koch, Eisenreich, Bacher, & Fuchs, 1993).
Photolysis Studies : Research on the photolysis of benzil in cyclohexane solution, where benzoic acid is one of the principal products, helps in understanding the chemical behavior of benzoates under light-induced conditions (Bunbury & Wang, 1968).
Liquid Crystalline Properties : Studies on side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens reveal insights into the molecular alignment and mesomorphic behavior of these compounds, which is crucial for materials science applications (Kong & Tang, 1998).
Safety and Hazards
1-Cyanoethyl benzoate is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, and the precautionary statements include P264, P270, P301 + P310, P405, and P501 .
Relevant Papers
A review paper discusses the synthesis and reactions of benzocaine, a compound with a similar structure to this compound . This paper could provide useful insights for understanding the chemical behavior of this compound.
properties
IUPAC Name |
1-cyanoethyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-8(7-11)13-10(12)9-5-3-2-4-6-9/h2-6,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGABXLMIUKVPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)OC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301252 | |
Record name | 1-cyanoethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3478-24-8 | |
Record name | NSC142045 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-cyanoethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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